molecular formula C4H10FO3PS B2657411 2-Dimethylphosphorylethanesulfonyl fluoride CAS No. 17535-00-1

2-Dimethylphosphorylethanesulfonyl fluoride

Cat. No.: B2657411
CAS No.: 17535-00-1
M. Wt: 188.15
InChI Key: RWDKATPFMKKREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylphosphorylethanesulfonyl fluoride is a complex chemical compound with the molecular formula C4H10FO3PS and a molecular weight of 188.15.

Scientific Research Applications

2-Dimethylphosphorylethanesulfonyl fluoride has diverse applications in scientific research:

    Chemical Biology and Molecular Pharmacology: It is used as a reactive probe in chemical biology and molecular pharmacology due to its ability to form covalent bonds with various biomolecules.

    Synthetic Chemistry: The compound is essential in sulfur (VI) fluoride exchange-based “click chemistry,” facilitating the rapid synthesis of sulfonyl compounds.

    Environmental and Material Science:

    Sensory Applications: The compound is used in the development of fluorescent and colorimetric sensors for fluoride ion detection.

Preparation Methods

The synthesis of 2-Dimethylphosphorylethanesulfonyl fluoride involves several steps. One notable method includes the visible-light-mediated decarboxylative fluorosulfonylethylation of carboxylic acids. This method is advantageous due to its mild reaction conditions and broad substrate scope, making it suitable for industrial-scale production. Another approach involves the electrochemical preparation of sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method is characterized by its efficiency and the ability to produce high yields under mild conditions.

Chemical Reactions Analysis

2-Dimethylphosphorylethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfur-fluorine bond in this compound is highly reactive and can be substituted with nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other related products.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylethanesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfur-fluorine bond is highly reactive, allowing the compound to interact with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in drug discovery and chemical biology .

Comparison with Similar Compounds

2-Dimethylphosphorylethanesulfonyl fluoride is unique due to its specific reactivity and applications. Similar compounds include other sulfonyl fluorides, such as:

    Fluorosulfonyldifluoroacetyl fluoride: Used in the preparation of fluoromonomers and surfactants.

    Sulfonyl Fluorides in SuFEx Chemistry: These compounds are used in sulfur-fluorine exchange reactions and have applications in organic synthesis and drug discovery.

Properties

IUPAC Name

2-dimethylphosphorylethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKATPFMKKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.